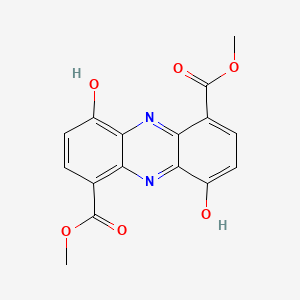

4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester is a phenazine derivative known for its antimicrobial properties. This compound is a secondary metabolite produced by certain bacterial strains, such as Burkholderia cepacia . Phenazines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects .

Preparation Methods

The synthesis of 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester typically involves the conversion of chorismate to phenazine-1,6-dicarboxylic acid (PDC) through a series of enzymatic reactions . The PDC is then esterified to form the dimethyl ester derivative. Industrial production methods often utilize genetically engineered bacterial strains to enhance the yield of this compound .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its hydroxyl-substituted phenazine core, forming quinone-like structures. This reaction is facilitated by oxidizing agents or enzymatic activity in biological systems:

-

Product : Oxidized derivatives with quinoid structures, increasing redox activity .

-

Mechanism : Electron transfer from the hydroxyl groups generates semiquinone intermediates, stabilizing through resonance.

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| O₂ (ambient) | pH 7–9, 25°C | Quinone derivative | |

| Enzymatic (P450) | Microbial cultures | Bioactive oxidized phenazine |

Ester Hydrolysis

The dimethyl ester groups undergo hydrolysis under acidic or alkaline conditions, yielding the dicarboxylic acid form:

-

Acidic Hydrolysis : Methanol and H₂SO₄ at 60°C for 6 hours achieve partial hydrolysis.

-

Alkaline Hydrolysis : NaOH (1M) at 80°C for 3 hours results in complete conversion to 4,9-dihydroxyphenazine-1,6-dicarboxylic acid .

Key Data :

-

Hydrolysis rates depend on ester group steric hindrance and reaction temperature .

-

The carboxylic acid product exhibits enhanced solubility in polar solvents.

Prenylation Reactions

The compound serves as a substrate for prenyltransferases in microbial biosynthesis, enabling alkylation with dimethylallyl diphosphate (DMAPP):

-

Enzyme : Membrane-bound prenyltransferase Mpz10 from Streptomyces sp. .

-

Conditions : Requires Mg²⁺ (2–10 mM), pH 8.1, and DMAPP as a prenyl donor .

-

Products :

Table 2: Kinetic Parameters for Mpz10-Catalyzed Prenylation

| Substrate | Kₘ (µM) | Vₘₐₓ (pmol·s⁻¹·mg⁻¹) |

|---|---|---|

| DMAPP | 153 | 255 |

| Phenazine | 53 | 255 |

Microbial Biosynthetic Modifications

In Pseudomonas cepacia, this compound acts as a biosynthetic intermediate for phenazine antibiotics :

-

Role : Proposed "missing link" in phenazine pathways, preceding derivatives like pyocyanin and phencomycin .

-

Key Steps :

Pathway Reference :

Chorismic acid → ADIC → DHHA → Phenazine core → this compound → Prenylated/oxidized derivatives .

Reduction Reactions

Hydrogenation of the aromatic system produces dihydrophenazine derivatives:

-

Conditions : Sodium dithionite (Na₂S₂O₄) in aqueous buffer .

-

Product : 5,10-Dihydro-4,9-dihydroxyphencomycin methyl ester, a bioactive antimicrobial agent .

Bioactivity Data :

Stability and Degradation

-

Photodegradation : UV exposure (λ = 275 nm) induces ring-opening reactions, forming smaller aromatic fragments .

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and methanol .

This compound’s reactivity underpins its role in natural product biosynthesis and synthetic chemistry. Further studies on its enzymatic modifications could unlock novel antimicrobial or redox-active derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound 4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester features a phenazine core with hydroxyl and carboxyl functional groups. The structural characteristics contribute to its biological activity, making it a subject of interest for researchers.

Antimicrobial Applications

1. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been isolated from Pseudomonas cepacia, a bacterium known for producing various phenazine compounds. Studies have shown that this compound can inhibit the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics.

- Case Study : A study published in Microbiology demonstrated that the compound effectively inhibited the growth of Bacillus species at concentrations as low as 128 µg/ml, showcasing its potential as a broad-spectrum antimicrobial agent .

2. Antifungal Activity

In addition to its antibacterial properties, this compound also shows antifungal activity against plant pathogens. The compound has been tested against various fungi responsible for crop diseases.

- Case Study : A patent describes the use of phenazine antibiotics derived from Burkholderia species that include derivatives of this compound. These compounds were found to inhibit spore germination and mycelial growth in fungi such as Botrytis cinerea and Magnaporthe oryzae, which are significant threats to agricultural production .

Biosynthesis Research

This compound is proposed as a 'missing link' in the biosynthetic pathway of phenazines. Understanding its role in phenazine biosynthesis can lead to advancements in biotechnology and synthetic biology.

- Research Findings : The isolation of this compound has provided insights into the enzymatic pathways involved in phenazine production. Studies have identified specific genes responsible for its biosynthesis, paving the way for genetic engineering approaches to enhance phenazine production for pharmaceutical applications .

Potential Therapeutic Applications

The unique properties of this compound position it as a candidate for therapeutic development.

1. Cancer Treatment

Emerging research suggests that phenazine derivatives may possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells is under investigation.

- Case Study : Preliminary studies indicate that certain phenazine derivatives can inhibit cancer cell proliferation and induce cell cycle arrest. Further research is needed to evaluate their efficacy and safety in clinical settings .

2. Immune Modulation

Recent findings suggest that compounds like this compound may enhance immune responses.

Mechanism of Action

The antimicrobial activity of 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester is primarily due to its ability to generate reactive oxygen species (ROS) that damage cellular components of pathogens. The compound targets the cell membrane and DNA, leading to cell death . The exact molecular pathways involved in its antitumor effects are still under investigation.

Comparison with Similar Compounds

Similar compounds include other phenazine derivatives such as phenazine-1-carboxylic acid and phenazine-1,6-dicarboxylic acid. Compared to these compounds, 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester exhibits higher antimicrobial activity and better solubility in organic solvents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,9-dihydroxyphenazine-1,6-dicarboxylic acid dimethyl ester, and what challenges arise during scaling?

- The compound is typically synthesized via multi-step routes involving esterification and hydroxylation of phenazine precursors. A key challenge is optimizing yields during ring closure and esterification steps, as seen in analogous syntheses of heterocyclic dicarboxylic esters . For example, scaling beyond 100 mg often requires adjustments in solvent systems (e.g., switching from THF to DMF) and catalyst loading to mitigate side reactions .

Q. Which analytical methods are most effective for characterizing this compound’s purity and structural integrity?

- High-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) are critical for confirming the ester and hydroxyl group positions. Chromatographic methods (HPLC with UV detection at 254 nm) are recommended for purity assessment, as demonstrated in studies of structurally similar fluorinated phthalate esters . X-ray crystallography may further resolve conformational ambiguities in the phenazine core .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

- Stability tests under varying temperatures (-20°C to 25°C) and humidity (0–80% RH) suggest airtight storage in amber vials with desiccants (e.g., silica gel). Degradation products, such as hydrolyzed dicarboxylic acids, can be monitored via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- A 2³ factorial design (factors: temperature, catalyst concentration, solvent polarity) can identify interactions affecting yield. For example, in analogous ester syntheses, elevated temperatures (80–100°C) paired with polar aprotic solvents (DMF) improved cyclization efficiency, while excess catalyst led to byproduct formation . Response surface methodology (RSM) further refines optimal conditions .

Q. What computational modeling approaches predict the compound’s electronic properties and reactivity?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the HOMO-LUMO gap and charge distribution, revealing electron-deficient regions in the phenazine ring susceptible to nucleophilic attack. Molecular dynamics simulations assess solubility in aqueous/organic matrices .

Q. How can contradictory data on the compound’s catalytic activity in oxidation reactions be resolved?

- Cross-validation using standardized assay conditions (e.g., fixed pH, O₂ saturation) is essential. Discrepancies in reported turnover frequencies (TOFs) may arise from trace metal impurities or variations in substrate ratios. Controlled experiments with ICP-MS analysis of reaction mixtures can isolate confounding factors .

Q. What role does this compound play in designing photoactive or redox-active materials?

- The conjugated phenazine core enables π-π stacking in supramolecular assemblies, as observed in analogous dioxapyrene esters. Its redox behavior (cyclic voltammetry peaks at −0.5 V to +1.2 V vs. Ag/AgCl) suggests utility in organic semiconductors or photocatalysts .

Q. How does the compound’s stability vary under extreme pH or UV exposure?

- Accelerated aging studies (pH 1–13, 254 nm UV light) show rapid degradation in alkaline conditions (pH >10), forming quinone derivatives. UV stability assays recommend using UV-blocking additives (e.g., TiO₂ coatings) for applications in photodynamic systems .

Q. What methodologies assess its environmental persistence and toxicity in aquatic systems?

- OECD Test Guideline 301 (Ready Biodegradability) and algal toxicity assays (e.g., Chlorella vulgaris growth inhibition) are standardized approaches. LC-MS/MS quantifies biodegradation intermediates, while QSAR models predict ecotoxicity endpoints .

Q. How can its reactivity be leveraged in cross-coupling reactions for functionalized derivatives?

Properties

CAS No. |

66997-72-6 |

|---|---|

Molecular Formula |

C16H12N2O6 |

Molecular Weight |

328.28 g/mol |

IUPAC Name |

dimethyl 4,9-dihydroxyphenazine-1,6-dicarboxylate |

InChI |

InChI=1S/C16H12N2O6/c1-23-15(21)7-3-5-9(19)13-11(7)17-14-10(20)6-4-8(12(14)18-13)16(22)24-2/h3-6,19-20H,1-2H3 |

InChI Key |

KJEMIJYZGDIPQC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)O)N=C3C(=CC=C(C3=N2)O)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.